
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate, also known as DMMDA-2 or 2,5-dimethoxy-4-methyl-N-(2-methoxybenzyl)phenethylamine, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has been studied for its potential use as a psychoactive drug. However, its use as a drug has not been approved by any regulatory agency and is illegal in many countries.
Wirkmechanismus
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than full agonists like LSD. It is also believed to interact with other receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of neurotransmitters like serotonin and dopamine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in brain activity, alterations in behavior and perception, and changes in heart rate and blood pressure. This compound has also been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate in lab experiments is that it is a selective partial agonist at the 5-HT2A receptor, meaning that it can be used to study the specific effects of this receptor without the confounding effects of other receptors. However, one limitation is that it is a synthetic compound with potential toxic effects, and its use in research may be restricted by regulatory agencies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders like depression and anxiety. Another area of interest is the study of the biochemical and physiological effects of this compound in different animal models, including rodents and primates. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in humans, before it can be considered for any potential therapeutic use.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential use as a research tool in neuroscience and pharmacology. It has been shown to bind to and activate serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive drugs, including LSD and psilocybin.
Eigenschaften
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.C2H2O4/c1-17-4-6-18(7-5-17)15-24-23(26)19-10-12-25(13-11-19)16-20-8-9-21(27-2)14-22(20)28-3;3-1(4)2(5)6/h4-9,14,19H,10-13,15-16H2,1-3H3,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIQNVJDFACAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



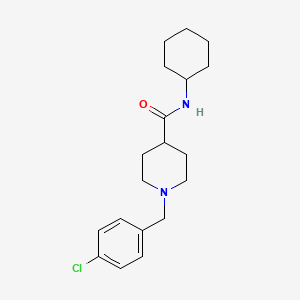
![2-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B3951436.png)
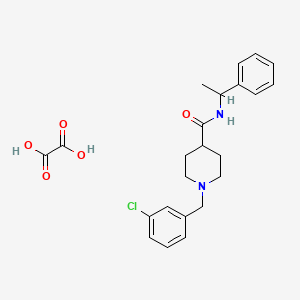
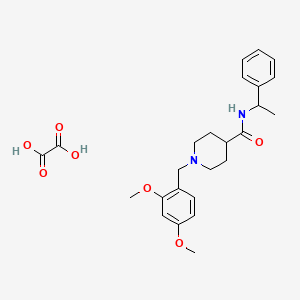
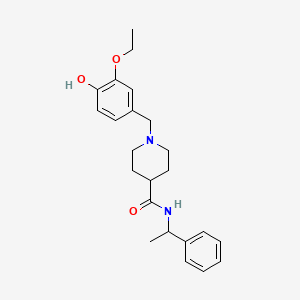

![1-[3-(benzyloxy)benzyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3951478.png)
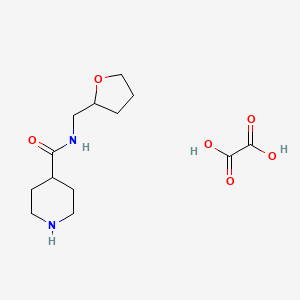
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3951483.png)
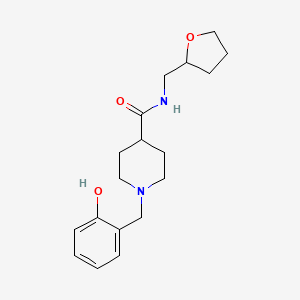
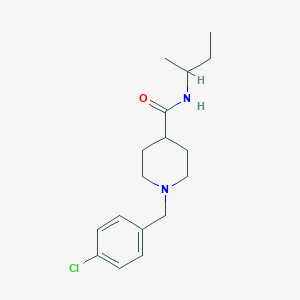
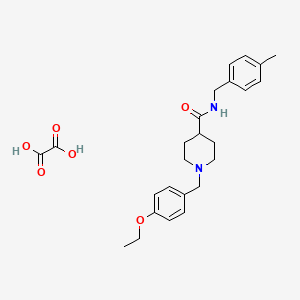

![1-ethyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951525.png)